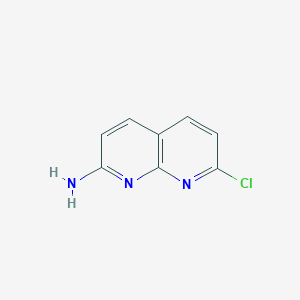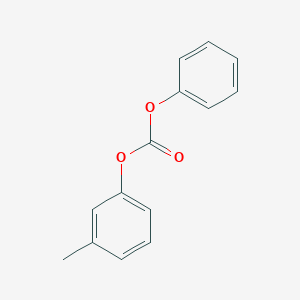
Carbonic acid, phenyl m-tolyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylmalonic Acid-d3, also known as deuterated methylmalonic acid, is a stable isotope-labeled compound. It is a derivative of methylmalonic acid where three hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of methylmalonic acid in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methylmalonic Acid-d3 typically involves the deuteration of methylmalonic acid. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, the production of Methylmalonic Acid-d3 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-pressure deuteration. The final product is then purified using methods like crystallization or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Methylmalonic Acid-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Methylmalonic Acid-d3 can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form methylmalonate.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Methylmalonate.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Methylmalonic Acid-d3 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of methylmalonic acid.
Biology: The compound is used in metabolic studies to trace the pathways of methylmalonic acid in biological systems.
Medicine: It is employed in clinical diagnostics to assess vitamin B12 deficiency by measuring the levels of methylmalonic acid in blood and urine samples.
Industry: Methylmalonic Acid-d3 is used in the quality control of pharmaceuticals and in the development of new drugs
Mechanism of Action
Methylmalonic Acid-d3 exerts its effects by acting as a stable isotope-labeled internal standard. In mass spectrometry, it helps in the accurate quantification of methylmalonic acid by compensating for matrix effects and variations in the analytical process. The molecular targets and pathways involved include the metabolic pathways of methylmalonic acid, where it serves as a reference compound to study the conversion of methylmalonyl-CoA to succinyl-CoA .
Comparison with Similar Compounds
Methylmalonic Acid: The non-deuterated form of Methylmalonic Acid-d3.
Malonic Acid: A dicarboxylic acid similar in structure but without the methyl group.
Ethylmalonic Acid: Similar to methylmalonic acid but with an ethyl group instead of a methyl group.
Uniqueness: Methylmalonic Acid-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling provides enhanced accuracy and precision in analytical measurements compared to its non-deuterated counterparts .
Properties
CAS No. |
17146-02-0 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(3-methylphenyl) phenyl carbonate |
InChI |
InChI=1S/C14H12O3/c1-11-6-5-9-13(10-11)17-14(15)16-12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
WIGAXRXPYDTQHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
Synonyms |
Carbonic acid phenyl m-tolyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


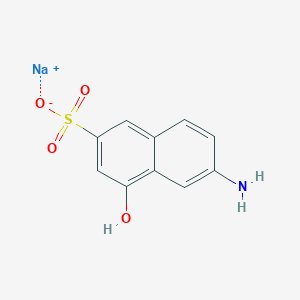
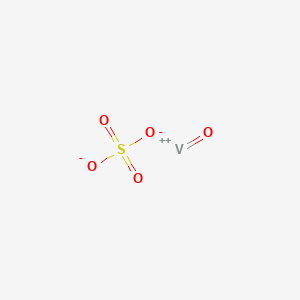
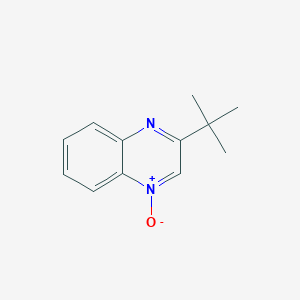
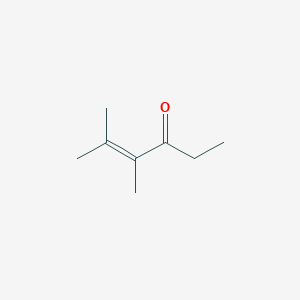
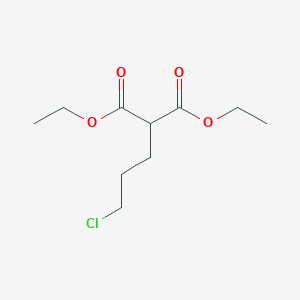
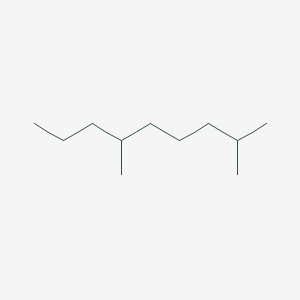
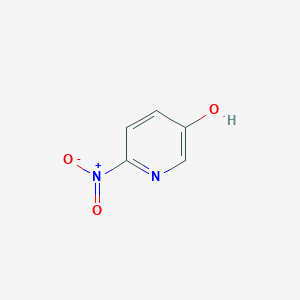
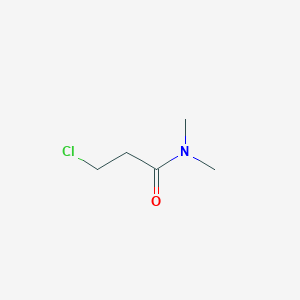
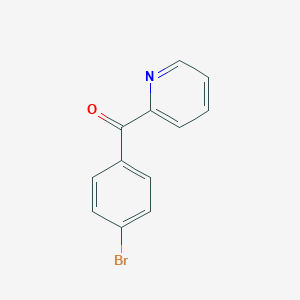
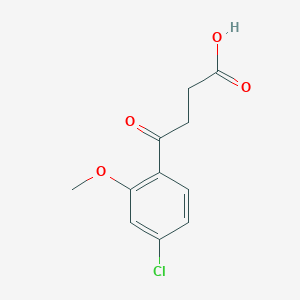
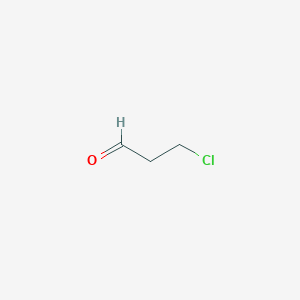
![7,12-dimethoxybenzo[a]anthracene](/img/structure/B96775.png)
![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)
